3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
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Description
Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating significant antimicrobial activity. For instance, the synthesis of new 3H-quinazolin-4-one derivatives showed antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Radioiodination and Biodistribution
Quinazolinone derivatives have also been explored for their potential in radiopharmaceutical applications. A study on the radioiodination and biodistribution of a newly synthesized benzoquinazoline derivative in tumor-bearing mice provided valuable insights into the development of radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).
Inhibitory Activities
The compounds exhibit potent inhibitory activities towards specific enzymes and biological processes. For example, certain quinazoline derivatives have been identified as potent inhibitors of cyclic GMP phosphodiesterase, indicating their potential in dilating coronary arteries (Takase et al., 1994).
Anticancer and Analgesic Activities
Quinazolinone derivatives have been investigated for their anticancer and analgesic activities. Notably, some compounds showed significant analgesic activity in mice models, suggesting their potential as pain management agents (Osarodion, 2023). Additionally, compounds designed as tubulin polymerization inhibitors displayed potent anticancer activity, highlighting their potential as therapeutic agents for cancer treatment (Driowya et al., 2016).
Antimicrobial and Anti-Inflammatory Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, with some showing promising results against various microorganisms and in reducing inflammation (Yan et al., 2016).
properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-21-12-5-2-7-17(21)14-33-24(34)19-10-3-4-11-20(19)30-25(33)37-15-22-31-23(32-36-22)16-8-6-9-18(13-16)26(27,28)29/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDXOZYNBWERJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
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